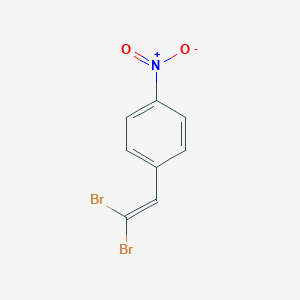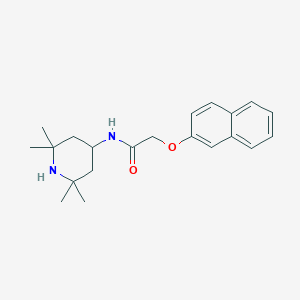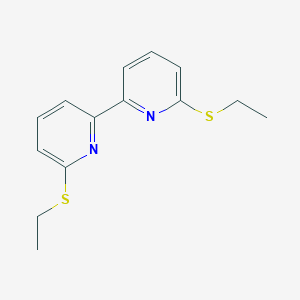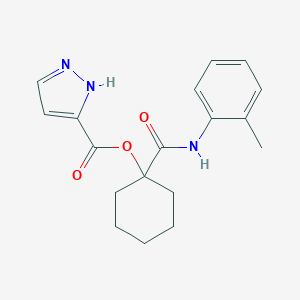![molecular formula C21H20N4O B242349 4-[3-(4-propan-2-ylphenyl)imino-1,7-dihydroimidazo[1,2-a]pyrazin-2-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B242349.png)
4-[3-(4-propan-2-ylphenyl)imino-1,7-dihydroimidazo[1,2-a]pyrazin-2-ylidene]cyclohexa-2,5-dien-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[3-(4-propan-2-ylphenyl)imino-1,7-dihydroimidazo[1,2-a]pyrazin-2-ylidene]cyclohexa-2,5-dien-1-one is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 4-[3-(4-propan-2-ylphenyl)imino-1,7-dihydroimidazo[1,2-a]pyrazin-2-ylidene]cyclohexa-2,5-dien-1-one involves the inhibition of specific enzymes and signaling pathways in cells. It has been found to inhibit the activity of certain kinases, which are involved in cell signaling and growth. This inhibition results in the suppression of cancer cell growth and inflammation.
Biochemical and Physiological Effects:
The compound has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis or programmed cell death in cancer cells. It has also been found to reduce the production of pro-inflammatory cytokines, which are involved in the inflammatory response. Additionally, it has been found to inhibit the activity of certain enzymes involved in the metabolism of drugs, which may affect the efficacy and toxicity of other drugs.
Vorteile Und Einschränkungen Für Laborexperimente
The compound has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yield and purity. It has also been found to have low toxicity, making it a suitable candidate for further research. However, one limitation of this compound is its poor solubility in water, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for research on 4-[3-(4-propan-2-ylphenyl)imino-1,7-dihydroimidazo[1,2-a]pyrazin-2-ylidene]cyclohexa-2,5-dien-1-one. One direction is to study its potential use as a photosensitizer in photodynamic therapy. Another direction is to investigate its mechanism of action in more detail, particularly its effects on specific enzymes and signaling pathways. Additionally, further research can be done to optimize the synthesis method and improve the solubility of the compound.
Synthesemethoden
The synthesis of 4-[3-(4-propan-2-ylphenyl)imino-1,7-dihydroimidazo[1,2-a]pyrazin-2-ylidene]cyclohexa-2,5-dien-1-one involves the reaction of cyclohexane-1,3-dione with 4-isopropylbenzaldehyde and 2-amino-3-cyanopyrazine in the presence of a suitable catalyst. The reaction proceeds through a series of intermediate steps, resulting in the formation of the final product. The synthesis method has been optimized to yield high purity and yield of the compound.
Wissenschaftliche Forschungsanwendungen
The compound has shown potential applications in various fields of scientific research. It has been studied for its anti-cancer properties and has been found to inhibit the growth of cancer cells. It has also been studied for its anti-inflammatory properties and has shown promising results in reducing inflammation. Additionally, it has been studied for its potential use as a photosensitizer in photodynamic therapy.
Eigenschaften
Molekularformel |
C21H20N4O |
|---|---|
Molekulargewicht |
344.4 g/mol |
IUPAC-Name |
4-[3-(4-propan-2-ylphenyl)imino-1,7-dihydroimidazo[1,2-a]pyrazin-2-ylidene]cyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C21H20N4O/c1-14(2)15-3-7-17(8-4-15)23-21-20(16-5-9-18(26)10-6-16)24-19-13-22-11-12-25(19)21/h3-14,22,24H,1-2H3 |
InChI-Schlüssel |
QVQBCURRQQDORZ-UHFFFAOYSA-N |
Isomerische SMILES |
CC(C)C1=CC=C(C=C1)N=C2C(=C3C=CC(=O)C=C3)NC4=CNC=CN42 |
SMILES |
CC(C)C1=CC=C(C=C1)N=C2C(=C3C=CC(=O)C=C3)NC4=CNC=CN42 |
Kanonische SMILES |
CC(C)C1=CC=C(C=C1)N=C2C(=C3C=CC(=O)C=C3)NC4=CNC=CN42 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Furan-2-yl-(7-methylpyrazolo[5,1-c][1,2,4]triazin-3-yl)methanone](/img/structure/B242274.png)



![N-methyl-N-[1-(2-toluidinocarbonyl)cyclohexyl]-1H-pyrazole-3-carboxamide](/img/structure/B242310.png)

![4-{3-[(2-Ethyl-6-methylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenol](/img/structure/B242316.png)
![4-[3-(4-Isopropylanilino)imidazo[1,2-a]pyrimidin-2-yl]phenol](/img/structure/B242317.png)
![4-[3-(4-Isopropylanilino)imidazo[1,2-a]pyrimidin-2-yl]-2-methoxyphenol](/img/structure/B242318.png)
![2-Methoxy-4-[3-(2-toluidino)imidazo[1,2-a]pyrimidin-2-yl]phenol](/img/structure/B242320.png)
![4-{3-[(2-Methylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}phenol](/img/structure/B242321.png)
![N-cyclopentyl-6-methyl-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine](/img/structure/B242322.png)
